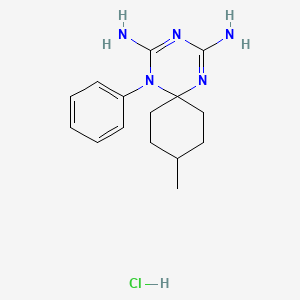
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride: This compound has garnered attention due to its promising antimycobacterial activities and low cytotoxicity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride typically involves the following steps :
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving appropriate precursors.
Introduction of Amino Groups: The amino groups are introduced via nucleophilic substitution reactions.
Methylation and Phenylation: Methyl and phenyl groups are added through alkylation and arylation reactions, respectively.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride undergoes several types of chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride has several scientific research applications :
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as an inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis, showing potential as an anti-tubercular agent.
Medicine: Investigated for its potential in treating multi-drug resistant and extensively-drug resistant tuberculosis.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride involves the inhibition of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis . By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids. This inhibition leads to the suppression of bacterial growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,9-Triazaspiro(5.5)undecan-2-one Derivatives: These compounds are also known for their inhibitory activity against various enzymes.
Other 1,3,5-Triazaspiro(5.5)undeca-2,4-dienes: Similar compounds with different substituents have been studied for their biological activities.
Uniqueness
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-9-methyl-1-phenyl-, hydrochloride stands out due to its selective inhibition of Mycobacterium tuberculosis DHFR and its low cytotoxicity . This makes it a promising candidate for further development as an anti-tubercular agent.
Propriétés
Numéro CAS |
73941-04-5 |
|---|---|
Formule moléculaire |
C15H22ClN5 |
Poids moléculaire |
307.82 g/mol |
Nom IUPAC |
9-methyl-5-phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H21N5.ClH/c1-11-7-9-15(10-8-11)19-13(16)18-14(17)20(15)12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3,(H4,16,17,18,19);1H |
Clé InChI |
UXBFGMSWUBOWFW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CC1)N=C(N=C(N2C3=CC=CC=C3)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


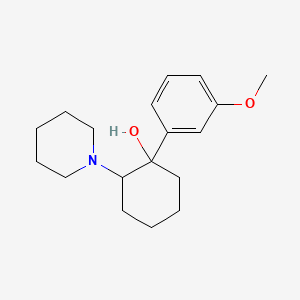
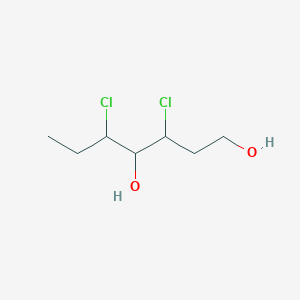


![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
![1-[(5-Nitrofuran-2-yl)methyl]piperidine](/img/structure/B14458959.png)
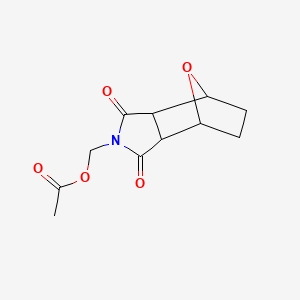
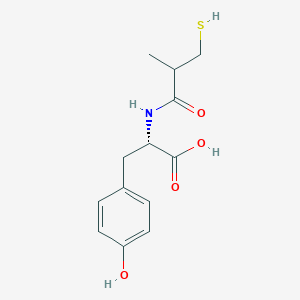
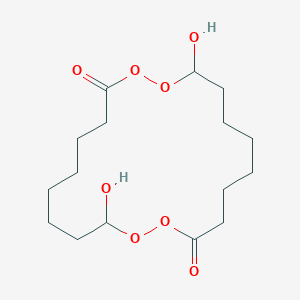
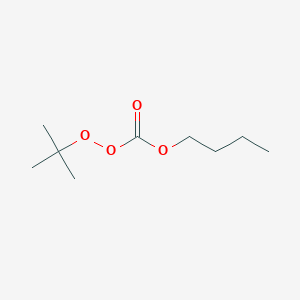
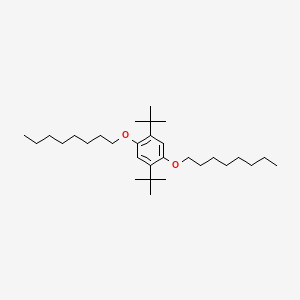
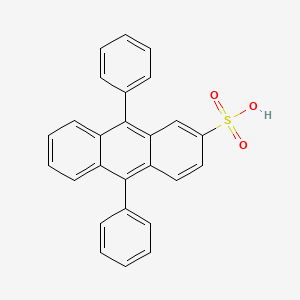
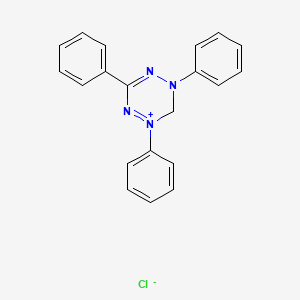
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
